molecular formula C20H21NO5 B2428304 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol CAS No. 898923-47-2

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol

Cat. No.: B2428304
CAS No.: 898923-47-2
M. Wt: 355.39
InChI Key: SBKAFCHWVMIGQX-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is a synthetically derived small molecule characterized by a central 3-methylisoxazole core flanked by a 3,4-dimethoxyphenyl moiety and a 5-ethoxyphenol group. This unique structural architecture, incorporating multiple aromatic systems and ether linkages, suggests significant potential for interaction with various biological targets. Isoxazole derivatives are a well-known class of heterocyclic compounds frequently investigated for their diverse pharmacological properties. The presence of the dimethoxyphenyl subunit is a common feature in ligands for neurotransmitter receptors and modulators of cellular signaling pathways. Consequently, this compound serves as a valuable chemical scaffold in medicinal chemistry research for the design and synthesis of novel bioactive molecules. Its primary research utility lies in the exploration of structure-activity relationships (SAR) aimed at developing new probes for enzymological studies and cellular assay development. Researchers utilize this compound as a key intermediate or a core structure in programs targeting the development of potential therapeutic agents, requiring a high-quality chemical building block for hit-to-lead optimization campaigns. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-5-25-14-7-8-15(16(22)11-14)20-19(12(2)21-26-20)13-6-9-17(23-3)18(10-13)24-4/h6-11,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKAFCHWVMIGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of 3,4-dimethoxybenzaldehyde with a suitable nitrile, followed by cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxazole rings exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of the 3,4-dimethoxyphenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against cancer cells .

Antioxidant Properties

The phenolic structure in this compound contributes to its antioxidant capabilities. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that phenolic compounds can scavenge free radicals effectively .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol may possess neuroprotective effects. These effects are believed to stem from their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desirable properties such as increased thermal stability and improved mechanical strength .

Photovoltaic Materials

There is ongoing research into the use of similar compounds in organic photovoltaics (OPVs). The electronic properties of such compounds can facilitate charge transport in photovoltaic devices, potentially enhancing their efficiency .

Pesticidal Activity

Compounds with similar structural motifs have been evaluated for their pesticidal properties. The oxazole moiety can enhance the bioactivity of these compounds against various agricultural pests and pathogens, making them candidates for developing new pesticides .

Plant Growth Regulators

Research indicates that certain derivatives can act as plant growth regulators, promoting growth and increasing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yield without relying heavily on synthetic fertilizers .

Case Studies

  • Anticancer Activity Study : A study published in PLoS ONE explored the cytotoxic effects of oxazole derivatives on human cancer cell lines, demonstrating that modifications to the oxazole structure significantly influenced their anticancer activity .
  • Antioxidant Evaluation : Research conducted by MDPI assessed the antioxidant capacity of phenolic compounds similar to this compound using various assays (DPPH and ABTS) and found promising results indicating significant free radical scavenging activity .
  • Agricultural Application Study : A recent publication highlighted the effectiveness of oxazole-based compounds as potential biopesticides against common agricultural pests, showcasing their ability to reduce pest populations while being environmentally friendly .

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol lies in its isoxazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol , also known as 4-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol , is a synthetic organic compound with potential biological applications. Its unique structural features suggest possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C18H17NO5C_{18}H_{17}NO_5 with a molecular weight of 327.3 g/mol . The compound's structure includes an oxazole ring and two phenolic groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
CAS Number903186-28-7

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through various mechanisms:

  • Hydrogen Bonding : The hydroxyl groups in the phenolic structures can form hydrogen bonds with receptor sites.
  • Hydrophobic Interactions : The aromatic rings contribute to hydrophobic interactions that can stabilize binding to target proteins.
  • π-π Stacking : The presence of multiple aromatic systems allows for π-π stacking interactions, which can enhance binding affinity.

These interactions may modulate the activity of enzymes or receptors involved in various biochemical pathways.

Biological Activity

Research indicates that the compound exhibits notable biological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which may help in reducing oxidative stress in cells.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has been evaluated for its potential against human hepatocellular carcinoma (HepG2) and other tumor cell lines.
  • Enzyme Inhibition : The compound has been docked with human prostaglandin reductase (PTGR2), indicating potential inhibitory action on this enzyme, which plays a role in inflammatory processes .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Cytotoxicity : A study assessing the cytotoxic effects of related phenolic compounds found that they induced apoptosis in cancer cells through intrinsic pathways. This suggests that this compound may have similar effects .
    Cell LineIC50 (µM)
    HepG219.7
    B16F1010.5
    K56222.8

Research Findings

Recent research highlights the potential of this compound in various applications:

  • Synthesis and Characterization : The synthesis involves multi-step organic reactions leading to high-yield production suitable for research and industrial applications.
  • Biochemical Studies : Binding studies using molecular docking simulations have provided insights into how this compound interacts with specific biological targets, indicating its potential as a lead compound in drug development .

Q & A

Q. What are the recommended methods for synthesizing 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted phenyl precursors with hydroxylamine derivatives under acidic or basic conditions. For example, dihydroisoxazole derivatives (structurally related to the target compound) are synthesized via refluxing eugenol derivatives with hydroxylamine hydrochloride in ethanol, followed by purification via recrystallization . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–120°C), and catalyst selection (e.g., HCl or NaOH). Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization, and purity confirmed via GC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for verifying substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like oxazole rings (C=N stretching at ~1600 cm⁻¹) and phenolic -OH (broad peak ~3200 cm⁻¹) . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies of analogous triazole derivatives, where bond lengths and angles were resolved with an R factor of 0.038 .

Advanced Questions

Q. How can researchers resolve contradictory spectroscopic data, such as ambiguous NMR signals or unexpected IR absorptions?

Contradictions may arise from tautomerism or impurities. For example, overlapping NMR peaks can be clarified using 2D NMR (e.g., NOESY to assess spatial proximity of protons) or deuteration experiments . X-ray crystallography is the gold standard for resolving ambiguities, as seen in studies of triazole derivatives where crystallographic data confirmed the tautomeric form . Comparative analysis with synthetic intermediates or computational simulations (DFT calculations) can also validate assignments .

Q. What experimental designs are suitable for evaluating bioactivity while controlling for variables like solvent interference or metabolic instability?

A split-plot design, as used in pharmacological studies of phenolic compounds, allows simultaneous testing of multiple variables (e.g., concentration, solvent systems). For example, randomized blocks with four replicates and standardized in vitro assays (e.g., MIC for antimicrobial activity) can minimize batch effects . Include controls with inert solvents (e.g., DMSO ≤1% v/v) and use LC-MS to monitor compound stability under assay conditions .

Q. How can potentiometric titration and computational modeling determine physicochemical properties like pKa and solubility?

Potentiometric titration with tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) provides pKa values via half-neutralization potentials (HNP). For instance, triazole derivatives exhibited pKa ranges of 8.2–9.5 in tert-butyl alcohol, influenced by electron-withdrawing substituents . Solubility can be assessed using shake-flask methods with HPLC quantification. Computational tools like COSMO-RS predict solubility parameters based on molecular polarity and solvent interactions .

Q. What strategies mitigate stability issues during storage, and how should degradation products be analyzed?

Store the compound in amber vials under inert atmosphere (argon) at -20°C to prevent oxidation. Stability under accelerated conditions (40°C, 75% RH) can be monitored via HPLC-UV, with degradation pathways (e.g., hydrolysis of the oxazole ring) identified using LC-MS/MS . For hygroscopic compounds, lyophilization and desiccant-containing storage are recommended .

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